Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is a chemical compound with the molecular formula C12H8FNO4S It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a 2-fluoro-4-nitrophenoxy group
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .
Biochemical Pathways
The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.
Pharmacokinetics
The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .
Result of Action
The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenoxy)benzoate
- Methyl 3-(2-fluoro-4-nitrophenoxy)ethoxybenzoate
Uniqueness
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDPEXMZJSAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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